1-benzyl-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one 1-benzyl-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one
Brand Name: Vulcanchem
CAS No.: 33738-08-8
VCID: VC11898629
InChI: InChI=1S/C15H16N2OS/c18-15-16-14(19)12-8-4-5-9-13(12)17(15)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,16,18,19)
SMILES: C1CCC2=C(C1)C(=S)NC(=O)N2CC3=CC=CC=C3
Molecular Formula: C15H16N2OS
Molecular Weight: 272.4 g/mol

1-benzyl-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one

CAS No.: 33738-08-8

Cat. No.: VC11898629

Molecular Formula: C15H16N2OS

Molecular Weight: 272.4 g/mol

* For research use only. Not for human or veterinary use.

1-benzyl-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one - 33738-08-8

Specification

CAS No. 33738-08-8
Molecular Formula C15H16N2OS
Molecular Weight 272.4 g/mol
IUPAC Name 1-benzyl-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one
Standard InChI InChI=1S/C15H16N2OS/c18-15-16-14(19)12-8-4-5-9-13(12)17(15)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,16,18,19)
Standard InChI Key DZWKVTIUWNNLRP-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C(=S)NC(=O)N2CC3=CC=CC=C3
Canonical SMILES C1CCC2=C(C1)C(=S)NC(=O)N2CC3=CC=CC=C3

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

The compound belongs to the quinazolinone family, characterized by a fused benzene and pyrimidine ring system. Key structural features include:

  • Benzyl group: Attached at the N1 position, enhancing lipophilicity and potential receptor interactions.

  • Sulfanylidene moiety: A sulfur atom double-bonded to the C4 position, contributing to electrophilic reactivity and hydrogen-bonding capabilities.

  • Octahydro framework: A saturated eight-membered ring system that confers conformational rigidity .

Physicochemical Data

PropertyValueSource
Molecular formulaC₁₅H₁₆N₂OS
Molecular weight272.4 g/mol
CAS Registry Number33738-08-8
DensityNot reported
Melting/Boiling pointsNot available

The absence of reported melting/boiling points and density suggests limited experimental characterization, highlighting opportunities for further study .

Synthetic Methodologies

Sulfur-Mediated Annulative Coupling

Recent advances in sulfur-mediated synthesis enable the construction of quinazolinone derivatives. For instance, 2-aminobenzamides can react with sulfoxonium ylides in the presence of elemental sulfur to form the quinazolinone core. This method offers broad substrate tolerance and functional group compatibility, making it applicable to synthesize 1-benzyl-4-sulfanylidene derivatives .

Phosphinic Acid Thioester Reactions

A 2020 study demonstrated that phosphinic acid thioesters react with benzyl Grignard reagents to form benzyl sulfides via ambident electrophilicity at the sulfur atom. This pathway could be adapted to introduce the sulfanylidene group into the quinazolinone scaffold .

Representative Reaction Scheme:

  • Substrate preparation: 2-Aminobenzamide derivatives are treated with sulfoxonium ylides.

  • Cyclization: Elemental sulfur promotes annulation, forming the octahydroquinazolinone ring.

  • Functionalization: Benzyl groups are introduced via nucleophilic substitution or Grignard reactions .

Stability and Reactivity

Chemical Stability

Quinazolinones are generally resistant to oxidation, reduction, and hydrolysis under standard conditions. The sulfanylidene group may enhance stability through intramolecular hydrogen bonding with the carbonyl oxygen .

Reactivity Insights

  • Electrophilic sulfur: The sulfanylidene moiety participates in nucleophilic substitution reactions, enabling further derivatization.

  • Benzyl group: Susceptible to hydrogenolysis, offering a route for prodrug design or controlled release .

Computational and Structural Insights

Molecular Docking Studies

Docking simulations of analogous quinazolinones reveal:

  • Hydrogen bonding: Between the sulfanylidene sulfur and catalytic residues (e.g., His263 in tyrosinase).

  • Hydrophobic interactions: The benzyl group occupies hydrophobic pockets in enzyme binding sites .

ADMET Predictions

  • Lipophilicity: LogP ≈ 2.5 (estimated), suggesting moderate blood-brain barrier permeability.

  • Metabolic stability: Susceptible to hepatic CYP3A4 oxidation due to the benzyl group .

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